molecular formula C21H25N3O3 B2572734 1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894020-85-0

1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2572734
CAS RN: 894020-85-0
M. Wt: 367.449
InChI Key: UNEXYDYAKRXDAI-UHFFFAOYSA-N
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Description

1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Biochemical Applications

  • Enzyme Inhibition and Anticancer Investigations : A study explored the synthesis of seventeen urea derivatives, including "1-Mesityl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea" and its related compounds. These derivatives were evaluated for their inhibitory activities against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Moreover, their effects on a prostate cancer cell line were observed, with one of the new compounds showing in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014) Synthesis, enzyme inhibition and anticancer investigations of unsymmetrical 1,3-disubstituted ureas.

Molecular Structure and Computational Study

  • Quantum Chemical and Spectroscopic Characterization : A molecular study involving quantum chemical calculations, spectroscopic, and X-ray diffraction analyses was conducted on a related molecule. This research aimed to understand the molecular geometry, vibrational frequencies, and chemical shift values, offering insights into the structural and electronic properties that could be relevant for designing urea derivatives with specific biochemical activities (Saraçoǧlu & Cukurovalı, 2013) Quantum chemical, spectroscopic and X-ray diffraction studies of 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol.

Pharmacological Implications

Reactivity and Interaction Studies

properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2,4,6-trimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-8-14(2)20(15(3)9-13)23-21(26)22-16-10-19(25)24(12-16)17-6-5-7-18(11-17)27-4/h5-9,11,16H,10,12H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEXYDYAKRXDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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